3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride
Description
3-(1-Methylimidazol-2-yl)cyclohexan-1-amine dihydrochloride is a bicyclic amine salt featuring a cyclohexane ring substituted with a 1-methylimidazol-2-yl group at the 3-position and an amine group at the 1-position, stabilized as a dihydrochloride salt. This compound is of interest in medicinal chemistry due to the imidazole moiety’s role in hydrogen bonding and metal coordination, which can enhance interactions with biological targets such as enzymes or receptors . The dihydrochloride form improves aqueous solubility and crystallinity, making it suitable for pharmaceutical formulation.
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8;;/h5-6,8-9H,2-4,7,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXIWWFLUXFKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride typically involves the reaction of 1-methylimidazole with cyclohexanone followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
The applications of 3-(1-methylimidazol-2-yl)cyclohexan-1-amine dihydrochloride are primarily in scientific research, spanning chemistry, biology, medicine, and industrial applications. As a synthetic compound, it is used as a building block in organic synthesis for developing new pharmaceuticals or agrochemicals. In biological research, it is studied for its interactions with enzymes or receptors, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Scientific Research Applications
- Chemistry: This compound serves as a building block in organic synthesis, facilitating the creation of novel pharmaceuticals and agrochemicals.
- Biology: Researchers explore its interactions with enzymes and receptors, aiming to uncover new biochemical pathways and therapeutic targets.
- Medicine: While specific applications are not detailed in the search results, the compound's potential in modulating enzyme or receptor activity suggests a role in signal transduction, metabolic regulation, or gene expression.
- Industry: It can be employed in synthesizing more complex molecules or as a precursor in producing materials with specific properties.
Chemical Information
Mechanism of Action
The mechanism of action of 3-(1-Methylimidazol-2-yl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This compound may also modulate the activity of certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The cyclohexan-1-amine scaffold is common in drug discovery. Key analogs include:
- 3-(Pyridin-3-yl)cyclohexan-1-amine (32) : Replaces the methylimidazole with a pyridine ring. Pyridine’s electron-withdrawing nature reduces basicity compared to imidazole, altering pharmacokinetics .
- The stereochemistry (rac- mixture) may affect receptor binding .
- 4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride : Incorporates fluorine atoms, enhancing metabolic stability and membrane permeability via reduced polar surface area .
Table 1: Structural and Molecular Comparisons
*Estimated based on structural similarity.
Physicochemical Properties
- Melting Point : Dihydrochloride salts typically exhibit high melting points (>200°C) due to ionic lattice stability. For example, a structurally related compound () has a melting point of 200–202°C .
- Solubility: The dihydrochloride form enhances water solubility compared to free bases. Analogous cyclohexan-1-amine salts (e.g., ) are soluble in polar solvents like ethanol and water .
- Stability : Imidazole-containing compounds may require protection from light and moisture to prevent decomposition, as seen in similar heterocyclic amines .
Biological Activity
3-(1-Methylimidazol-2-yl)cyclohexan-1-amine; dihydrochloride, also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclohexane ring substituted with an imidazole group, which confers unique chemical properties that may influence various biological processes. The following sections will delve into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
The molecular formula of 3-(1-Methylimidazol-2-yl)cyclohexan-1-amine; dihydrochloride is .
Synthetic Routes
The synthesis typically involves the reaction of cyclohexanone with 1-methylimidazole, followed by amination and hydrochloride salt formation. The reaction conditions can include solvents like ethanol or methanol and catalysts such as palladium on carbon under hydrogenation conditions .
Reaction Conditions
Optimizing reaction conditions is crucial for maximizing yield and purity. Factors such as temperature control, pressure settings, and the use of appropriate catalysts play significant roles in the synthesis process .
The biological activity of 3-(1-Methylimidazol-2-yl)cyclohexan-1-amine; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This compound may also modulate enzyme activity, leading to changes in cellular processes .
Antitumor Activity
Recent studies have indicated that compounds similar to 3-(1-Methylimidazol-2-yl)cyclohexan-1-amine exhibit significant antitumor activity. For instance, imidazole derivatives have shown potential in inhibiting cell proliferation in various cancer cell lines. In vitro assays demonstrated that certain derivatives could effectively stop the growth of lung cancer cells (A549, HCC827, NCI-H358) with IC50 values indicating effective cytotoxicity .
Case Study: Antitumor Efficacy
In a study evaluating the antitumor activity of related compounds:
- Compound A showed IC50 values of against A549 cells.
- Compound B exhibited IC50 values of against HCC827 cells.
These findings suggest that modifications in the chemical structure can enhance biological efficacy against specific cancer types .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Similar dicationic molecules have demonstrated effectiveness against various pathogens due to their ability to bind to DNA and interfere with microbial replication processes .
Data Table: Biological Activity Overview
| Activity Type | Assay Type | Cell Line | IC50 Values (μM) |
|---|---|---|---|
| Antitumor | 2D Assay | A549 | |
| HCC827 | |||
| NCI-H358 | |||
| Antimicrobial | DNA Binding | Various Pathogens | Varies by compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1-Methylimidazol-2-yl)cyclohexan-1-amine dihydrochloride?
- Methodology : Synthesis typically involves cyclohexane ring functionalization and imidazole coupling. Key steps include:
- Cyclohexanamine derivatization : Use reductive amination or nucleophilic substitution to introduce the imidazole moiety .
- Salt formation : React the free base with hydrochloric acid to form the dihydrochloride salt.
- Reagents : Lithium aluminum hydride (LiAlH₄) for reductions, and oxidizing agents like potassium permanganate for intermediate steps .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm proton environments (e.g., cyclohexane chair conformation, imidazole protons) .
- Mass Spectrometry : ESI-MS for molecular weight verification (expected [M+H]⁺ at m/z 209.2) .
- X-ray Crystallography : Resolve stereochemistry and salt formation if single crystals are obtainable .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
- Computational Design : Use quantum chemical calculations (e.g., B3LYP/6-31G**) to predict transition states and optimize reaction pathways .
- Catalysis : Screen Pd/C or Raney nickel for hydrogenation steps to reduce byproducts .
- Process Monitoring : Implement in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved?
- Troubleshooting :
- Derivatization : Use CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) to stabilize amines for clearer NMR signals .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) by analyzing spectra at 25°C vs. −40°C .
- DFT Calculations : Compare experimental chemical shifts with computed values (Gaussian 16) to assign ambiguous peaks .
Q. What computational tools are effective for studying its biological interactions?
- Approaches :
- Docking Studies : Use AutoDock Vina to model binding to imidazole-linked receptors (e.g., histamine H₃) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayer environments .
- ADMET Prediction : Employ SwissADME to predict bioavailability and toxicity profiles .
Q. How can researchers address discrepancies in reported biological activity data?
- Resolution Framework :
- Assay Standardization : Validate cell-based assays with positive controls (e.g., histamine for receptor studies) .
- Batch Analysis : Compare impurity profiles (GC-MS) across synthetic batches to rule out contaminants .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R’s metafor package) to identify confounding variables .
Methodological Notes
- Synthesis Optimization : Evidence from EP 4 374 877 A2 highlights HCl/dioxane for efficient salt formation .
- Safety Compliance : Adhere to REACH thresholds (EC No. 641-586-3) for regulatory reporting .
- Data Reproducibility : Cross-validate spectral data with PubChem entries (CID 6081) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
